molecular formula C16H20N2O2S B5098529 N-benzyl-N-[(5-nitrothiophen-2-yl)methyl]butan-1-amine

N-benzyl-N-[(5-nitrothiophen-2-yl)methyl]butan-1-amine

Cat. No.: B5098529
M. Wt: 304.4 g/mol
InChI Key: GSJOXMZZSJGKOB-UHFFFAOYSA-N
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Description

N-benzyl-N-[(5-nitrothiophen-2-yl)methyl]butan-1-amine is an organic compound that belongs to the class of amines It features a benzyl group, a nitrothiophene moiety, and a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(5-nitrothiophen-2-yl)methyl]butan-1-amine typically involves multi-step organic reactions. One common method is the alkylation of butan-1-amine with a benzyl halide, followed by the introduction of the nitrothiophene group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(5-nitrothiophen-2-yl)methyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition: The compound can participate in addition reactions with electrophiles, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Properties

IUPAC Name

N-benzyl-N-[(5-nitrothiophen-2-yl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-2-3-11-17(12-14-7-5-4-6-8-14)13-15-9-10-16(21-15)18(19)20/h4-10H,2-3,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJOXMZZSJGKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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